Cefpodoxime Proxetil

Content Navigation

Cefixime-based formulations lack staphylococcal activity, narrowing therapeutic scope in mixed respiratory and skin infections. Cefpodoxime proxetil solves this as an orally bioavailable prodrug with a broad Gram-positive and Gram-negative spectrum. • Superior MIC profile against oxacillin-susceptible staphylococci vs. cefixime. • ~50% systemic bioavailability via intestinal esterase activation (BCS Class IV). • Proven compatibility with hot-melt extrusion for taste-masked pediatric suspensions. Ideal API for first-line community-acquired infection products with high compliance potential.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

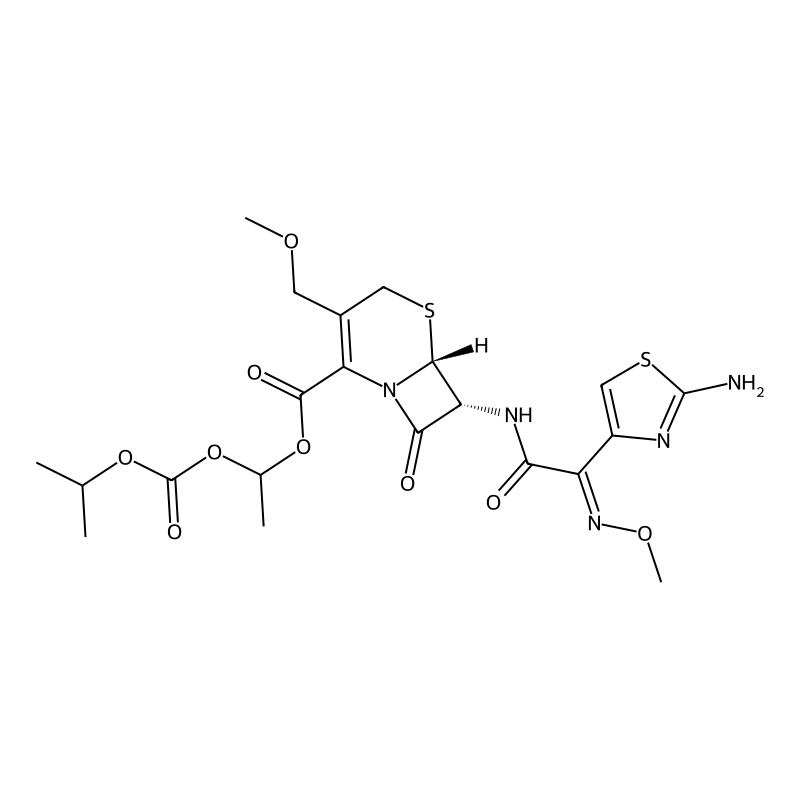

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Cefpodoxime proxetil is a third-generation oral cephalosporin prodrug characterized by its broad-spectrum antibacterial activity and optimized pharmacokinetic profile. As an isopropyloxycarbonyloxyethyl ester of the active moiety cefpodoxime, it is specifically engineered to overcome the poor intestinal permeability of the highly polar free acid. With a lipophilic Log P of approximately 1.2, the prodrug facilitates efficient gastrointestinal absorption before undergoing rapid de-esterification in the intestinal wall to release the active antibiotic [1]. For pharmaceutical procurement, it serves as a high-value active pharmaceutical ingredient (API) for formulating oral dosage forms targeting community-acquired respiratory, urinary, and skin infections.

Research Fit

Broad-spectrum antibacterial probe — covers Gram-negative, Gram-positive, and select β-lactamase-producing strains for susceptibility studies

Oral prodrug activation model — requires intestinal esterase-mediated conversion, supporting pharmacokinetic and formulation research

Extended half-life profile — reported 1.9–3.7 h half-life supports twice-daily administration interval studies

Generic substitution of cefpodoxime proxetil with its active free acid (cefpodoxime) is structurally and commercially unviable for oral formulations, as the free acid exhibits negligible gastrointestinal absorption. Furthermore, substituting cefpodoxime proxetil with other oral third-generation cephalosporins, such as cefixime or ceftibuten, compromises the clinical spectrum of the final product. While cefixime provides strong Gram-negative coverage, it lacks clinically relevant activity against key Gram-positive pathogens like oxacillin-susceptible staphylococci [1]. Consequently, replacing cefpodoxime proxetil with narrower-spectrum alternatives restricts the formulated product's utility in treating mixed respiratory and skin infections, making the exact proxetil ester indispensable for broad-spectrum oral applications.

Substitution Risk

S. pneumoniae Potency vs. Cefixime

In comparative multicenter in vitro evaluations, cefpodoxime (the active metabolite) demonstrated highly potent activity against fastidious respiratory organisms compared to competing oral cephalosporins. Against Streptococcus pneumoniae, cefpodoxime exhibited an MIC90 of 0.12 µg/mL, whereas cefixime and cefaclor showed significantly lower potency or resistance [1].

| Evidence Dimension | MIC90 against S. pneumoniae |

| Target Compound Data | 0.12 µg/mL |

| Comparator Or Baseline | Cefixime (significantly higher MIC / resistant) |

| Quantified Difference | Substantially lower MIC90 against key Gram-positive respiratory pathogens. |

| Conditions | In vitro antimicrobial susceptibility testing of recent clinical isolates. |

Drives the selection of cefpodoxime proxetil for community-acquired pneumonia and otitis media formulations where S. pneumoniae coverage is mandatory.

Staphylococcal Activity vs. Cefixime

Unlike many oral third-generation cephalosporins that are strictly optimized for Gram-negative bacteria, cefpodoxime maintains critical Gram-positive efficacy. Against oxacillin-susceptible staphylococci, cefpodoxime demonstrated an MIC50 ranging from 1 to 2 µg/mL, whereas cefixime lacked clinically useful activity, exhibiting an MIC greater than 8 µg/mL[1].

| Evidence Dimension | MIC50 against oxacillin-susceptible staphylococci |

| Target Compound Data | 1 to 2 µg/mL |

| Comparator Or Baseline | Cefixime (>8 µg/mL) |

| Quantified Difference | >4-fold to 8-fold greater potency against staphylococci. |

| Conditions | In vitro broth microdilution assays. |

Allows formulators to target a broader label indication, including skin and soft tissue infections, which is not possible with cefixime.

Oral Bioavailability via De-esterification

Cefpodoxime free acid is highly polar and exhibits poor oral absorption. By esterifying the carboxyl group to form cefpodoxime proxetil, the API achieves an absolute systemic bioavailability of approximately 50% upon oral administration, successfully delivering therapeutic concentrations of the active moiety to the systemic circulation[1].

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | ~50% systemic availability |

| Comparator Or Baseline | Cefpodoxime free acid (negligible oral absorption) |

| Quantified Difference | Clinically viable oral absorption vs. negligible oral absorption. |

| Conditions | Single oral dose pharmacokinetic studies in healthy volunteers. |

Validates the necessity of procuring the proxetil prodrug form rather than the active free acid for any oral solid or liquid dosage form.

Taste-Masking via Hot Melt Extrusion

Raw cefpodoxime proxetil is intensely bitter, which historically hampers pediatric compliance. However, it is highly processable using advanced taste-masking techniques, such as Hot Melt Extrusion (HME) with Eudragit EPO. This formulation strategy successfully masks the bitter taste in vivo while maintaining greater than 80% drug release within 30 minutes, matching the dissolution profiles of commercial lyophilized suspensions without the need for expensive freeze-drying [1].

| Evidence Dimension | Drug release and taste-masking efficiency |

| Target Compound Data | >80% release in 30 mins with masked taste |

| Comparator Or Baseline | Unformulated API (intensely bitter, poor compliance) |

| Quantified Difference | Transformation from unpalatable API to a compliant pediatric dispersible tablet without sacrificing immediate-release kinetics. |

| Conditions | In vitro dissolution testing (pH 6.8) and in vivo human taste panel evaluation. |

Ensures that formulation teams can successfully integrate the API into high-value pediatric dry syrups and orally disintegrating tablets.

Pediatric Syrups & Dispersible Tablets

Leveraging the API's proven compatibility with hot-melt extrusion and ion-exchange resin complexation, this compound is the optimal choice for manufacturing taste-masked, high-compliance oral suspensions and dispersible tablets for pediatric otitis media and respiratory infections [1].

Broad-Spectrum Oral Antibiotic Manufacturing

Due to its superior MIC profile against both fastidious Gram-negative pathogens and Gram-positive staphylococci compared to cefixime, cefpodoxime proxetil is the preferred API for formulating single first-line treatments for mixed community-acquired respiratory and skin infections [1].

Prodrug PK & Permeability Assays

As a classic BCS Class IV compound that achieves ~50% systemic bioavailability via esterification, cefpodoxime proxetil serves as an essential benchmark material in pharmaceutical research for evaluating esterase-dependent prodrug activation and intestinal permeability enhancement strategies [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Mujtaba A, Ali M, Kohli K. Formulation of extended release cefpodoxime

3: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers:

4: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective

5: Bajaj A, Rao MR, Khole I, Munjapara G. Self-nanoemulsifying drug delivery

6: Yadav SK, Agrawal B, Goyal RN. AuNPs-poly-DAN modified pyrolytic graphite

7: Yilmaz H, Bilgiç MA, Bavbek N, Akçay A. Cefpodoxime proxetil-related hemolysis

8: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous quantification of

9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for

10: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy

11: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation

12: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release

13: Jain P, Chaudhari A, Bang A, Surana S. Validated stability-indicating

14: Rote AR, Kande SK. Development of HPTLC method for determination of

15: Kumar V, Madabushi R, Lucchesi MB, Derendorf H. Pharmacokinetics of

16: Mujeeb MA, Pardeshi ML. Pharmacokinetics of cefpodoxime proxetil with special

17: Sharma A, Keservani R, Dadarwal S, Choudhary Y, Ramteke S. Formulation and in

18: Papich MG, Davis JL, Floerchinger AM. Pharmacokinetics, protein binding, and

19: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime

20: Gao Y, Qian S, Zhang J. Physicochemical and pharmacokinetic characterization

Explore Compound Types